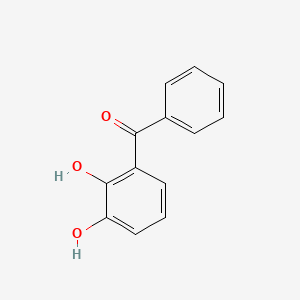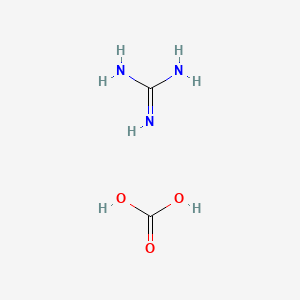
POLY(1,4-PHENYLENE ETHER-SULFONE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(1,4-phenylene ether-sulfone) is a high-performance thermoplastic polymer known for its exceptional thermal stability, mechanical strength, and chemical resistance. This polymer is composed of repeating units of 1,4-phenylene ether and sulfone groups, which contribute to its unique properties. It is widely used in various industrial applications, including electronics, automotive, and medical devices, due to its excellent performance under harsh conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(1,4-phenylene ether-sulfone) is typically synthesized through a polycondensation reaction involving dihalodiphenylsulfone and bisphenol compounds. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the polymer backbone. The reaction conditions often include high temperatures and the use of solvents like dimethylformamide or toluene to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of poly(1,4-phenylene ether-sulfone) involves large-scale polycondensation reactions using continuous reactors. The process is optimized to achieve high molecular weight polymers with consistent properties. The polymer is then extruded and pelletized for further processing into various forms, such as films, fibers, and molded parts .
Chemical Reactions Analysis
Types of Reactions
Poly(1,4-phenylene ether-sulfone) undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of sulfone and sulfoxide groups.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents like chlorosulfonic acid or nitric acid are used to introduce sulfonic or nitro groups.
Major Products Formed
Oxidation: Sulfone and sulfoxide derivatives.
Reduction: Reduced forms of the polymer with altered mechanical properties.
Substitution: Functionalized polymers with sulfonic, nitro, or other groups.
Scientific Research Applications
Poly(1,4-phenylene ether-sulfone) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which poly(1,4-phenylene ether-sulfone) exerts its effects is primarily related to its chemical structure. The sulfone groups in the polymer backbone provide high thermal stability and resistance to oxidative degradation. The ether linkages contribute to the polymer’s flexibility and mechanical strength. The combination of these groups results in a material that can withstand harsh environmental conditions while maintaining its structural integrity .
Comparison with Similar Compounds
Poly(1,4-phenylene ether-sulfone) is often compared with other high-performance polymers, such as:
Polyethersulfone: Similar in structure but with different mechanical and thermal properties.
Polysulfone: Contains sulfone groups but lacks the ether linkages, resulting in lower flexibility.
Polyphenylene sulfide: Known for its high chemical resistance but has lower thermal stability compared to poly(1,4-phenylene ether-sulfone).
Poly(1,4-phenylene ether-sulfone) stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance, making it suitable for a wide range of demanding applications .
Properties
CAS No. |
25608-63-3 |
|---|---|
Molecular Weight |
0 |
Synonyms |
4,4’-sulfonylbis-phenopolymerwith; Phenol,4,4’-sulfonylbis-,polymerwith1,1’-sulfonylbis[4-chlorobenzene]; Poly(oxy-1,4-phenylenesulfonyl-1,4-phenylene)-.alpha.-hydro-.omega.-hydroxy; POLY(ETHER SULFONE); POLY(1,4-PHENYLENE ETHER-SULFONE); POLY(OXY-1,4-PHE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




